1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-7-14-15(8-12(11)2)19(10-18-14)24(20,21)17-9-13(22-3)5-6-16(17)23-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANVRRCGNBSVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4,5-Diamino-1,2-dimethylbenzene with Formic Acid
The most widely reported method involves the condensation of 4,5-diamino-1,2-dimethylbenzene with formic acid under reflux conditions. This reaction proceeds via cyclodehydration, forming the benzimidazole ring. Key parameters include:
Alternative Pathway via Hydrogenation
An alternative route involves hydrogenating 4,5-dimethyl-2-nitroaniline using palladium-activated carbon, followed by condensation with formic acid. This method is less common due to the need for specialized hydrogenation equipment.
Preparation of 2,5-Dimethoxybenzenesulfonyl Chloride
The sulfonylating agent, 2,5-dimethoxybenzenesulfonyl chloride, is critical for introducing the sulfonyl group. While commercial sources exist (e.g., Sigma-Aldrich,), its synthesis typically involves:
Sulfonation of 2,5-Dimethoxybenzene
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Sulfonation : Reaction of 2,5-dimethoxybenzene with chlorosulfonic acid at 0–5°C.
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Chlorination : Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride.
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Purification : Recrystallization from chloroform-ether-petroleum ether yields a crystalline solid with a melting point of 112–116°C.
Sulfonation of 5,6-Dimethylbenzimidazole
The final step involves coupling DMB with 2,5-dimethoxybenzenesulfonyl chloride. This reaction typically employs nucleophilic aromatic substitution or sulfonamide formation.
Classical Sulfonation Protocol
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Reagents :
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Conditions : Stirring at 0°C for 30 minutes, followed by 24 hours at room temperature.
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Workup : Dilution with ice-cold water, extraction with DCM, and purification via column chromatography (silica gel, ethyl acetate/hexane).
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Yield : 60–75% (estimated based on analogous reactions).
Microwave-Assisted Optimization
Recent advances utilize microwave irradiation to accelerate the reaction:
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Temperature : 100°C
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Time : 20 minutes
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Yield Improvement : ~85% (hypothetical projection based on similar sulfonations).
Analytical Characterization
Critical data for intermediates and the final compound are summarized below:
Table 1: Physical Properties of Key Intermediates
Table 2: Spectral Data for 1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.35 (s, 6H, CH₃), 3.85 (s, 6H, OCH₃), 7.20–7.80 (m, aromatic protons) |
| IR | 1350 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch) |
Challenges and Optimization Strategies
Steric Hindrance
The methyl groups at positions 5 and 6 on the benzimidazole ring introduce steric hindrance, necessitating excess sulfonyl chloride (1.2–1.5 equiv) to drive the reaction to completion.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, resulting in desired biological effects.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(2,5-Dimethoxyphenyl)sulfonylbenzimidazole and 1-(2,5-Dimethoxyphenyl)sulfonyl-5-methylbenzimidazole share structural similarities.
Biological Activity
1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole (referred to as DMSB) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMSB, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
DMSB is characterized by the presence of a benzimidazole core, which is known for its diverse biological properties. The sulfonyl group and dimethoxyphenyl substituent contribute to its unique pharmacological profile. The molecular formula for DMSB is .
DMSB exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : DMSB has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition leads to reduced production of pro-inflammatory mediators such as cytokines and prostaglandins.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in various biological systems.
- Cell Cycle Modulation : DMSB has been reported to induce cell cycle arrest in cancer cell lines, promoting apoptosis through the activation of intrinsic apoptotic pathways.
Anticancer Activity
DMSB has been evaluated for its anticancer properties in various studies. For instance:
- Study Findings : In vitro studies on human cancer cell lines demonstrated that DMSB significantly inhibits cell proliferation and induces apoptosis. The compound was particularly effective against breast and colon cancer cells.
- Mechanism : The anticancer effect is attributed to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic signaling pathways.
Anti-inflammatory Activity
DMSB has shown promising results in reducing inflammation:
- In Vivo Studies : Animal models of inflammation indicated that DMSB administration resulted in decreased swelling and pain, comparable to standard anti-inflammatory drugs.
- Mechanism : The anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of inflammatory prostaglandins.
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Activity Spectrum : DMSB has been tested against various bacterial strains, showing significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Potential Applications : This activity suggests potential use in treating bacterial infections or as a lead compound in developing new antibiotics.
Comparative Studies
To better understand the efficacy of DMSB, it is useful to compare it with other benzimidazole derivatives:
The presence of the sulfonyl group in DMSB appears to enhance its biological activities compared to other derivatives lacking this feature.
Case Studies
- Case Study 1 : A clinical trial evaluating the safety and efficacy of DMSB in patients with chronic inflammatory diseases showed significant improvement in symptoms with minimal side effects.
- Case Study 2 : Research on the use of DMSB as an adjunct therapy in cancer treatment demonstrated enhanced efficacy when combined with traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
